molecular formula C11H13ClO B3315623 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene CAS No. 951893-88-2

2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene

Cat. No. B3315623
CAS RN: 951893-88-2
M. Wt: 196.67 g/mol
InChI Key: IDQZKVFAMBJWQD-UHFFFAOYSA-N
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Description

The compound “4-Methoxyphenylboronic acid” is a related compound with the molecular formula C7H9BO3 and a molecular weight of 151.96 . Another related compound is “4-Methoxy-2-methylphenylboronic acid” with the molecular formula C8H11BO3 .


Molecular Structure Analysis

The molecular structure of “4-Methoxyphenylboronic acid” can be represented by the SMILES string COC1=CC=C (C=C1)B (O)O . For “4-Methoxy-2-methylphenylboronic acid”, the SMILES string is COc1ccc (B (O)O)c (C)c1 .


Physical And Chemical Properties Analysis

“4-Methoxyphenylboronic acid” is a crystalline powder with a melting point of 208.0°C to 210.0°C . “4-Methoxy-2-methylphenylboronic acid” is also a powder, with a melting point of 169-174 °C .

Safety and Hazards

“4-Methoxyphenylboronic acid” may cause skin irritation, respiratory irritation, and serious eye irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin or eyes, wash with plenty of soap and water .

properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6H,2,7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQZKVFAMBJWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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